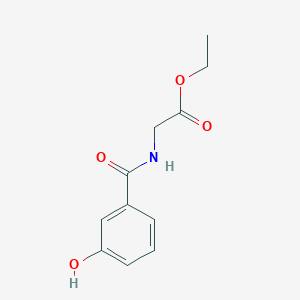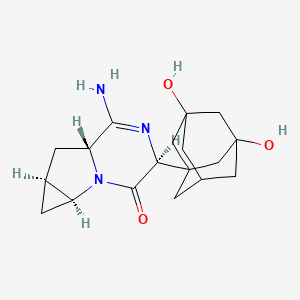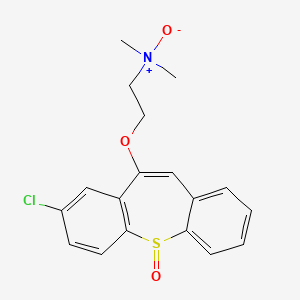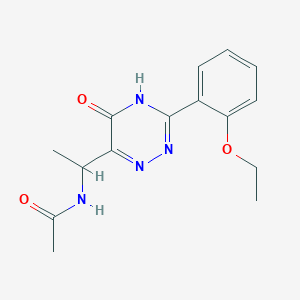
Namiki bbv-29404388
Vue d'ensemble
Description
Namiki bbv-29404388 is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action that makes it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
Namiki bbv-29404388 is known to inhibit the activity of certain enzymes and proteins by binding to their active sites. It has been shown to be a potent inhibitor of several kinases, including c-Src, Lck, and Syk. It has also been shown to inhibit the activity of phosphatases, such as PTP1B and SHP-2. Moreover, Namiki bbv-29404388 has been shown to inhibit the activity of proteases, such as MMP-2 and MMP-9.
Effets Biochimiques Et Physiologiques
Namiki bbv-29404388 has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain kinases and phosphatases. It has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of certain proteases. Moreover, Namiki bbv-29404388 has been shown to modulate the immune response by inhibiting the activity of certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Namiki bbv-29404388 has several advantages for lab experiments. It is a potent and selective inhibitor of certain enzymes and proteins, which makes it a valuable tool for studying their function and regulation. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, Namiki bbv-29404388 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Moreover, it has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the research on Namiki bbv-29404388. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on different signaling pathways and cellular processes. Moreover, there is a need to develop more potent and selective inhibitors of certain enzymes and proteins, which can be used as tools for studying their function and regulation. Finally, there is a need to develop better methods for synthesizing and purifying Namiki bbv-29404388, which can improve its availability for research purposes.
Applications De Recherche Scientifique
Namiki bbv-29404388 has a wide range of scientific research applications. It has been used to study the mechanism of action of various enzymes and proteins, including kinases, phosphatases, and proteases. It has also been used to investigate the role of certain signaling pathways in different cellular processes, such as cell division, differentiation, and apoptosis. Furthermore, Namiki bbv-29404388 has been used to study the effects of different drugs on various biochemical and physiological processes.
Propriétés
IUPAC Name |
ethyl 2-[(3-hydroxybenzoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-10(14)7-12-11(15)8-4-3-5-9(13)6-8/h3-6,13H,2,7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQYCLHRZCLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Namiki bbv-29404388 | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)